Cefuroxime axetil

Description

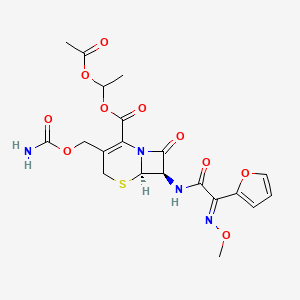

Structure

3D Structure

Properties

IUPAC Name |

1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,10,14,18H,7-8H2,1-3H3,(H2,21,29)(H,22,26)/b23-13+/t10?,14-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJCWVGMRLCZQQ-DJMWJSSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(OC(=O)C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CC=CO3)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20242788 | |

| Record name | Cefuroxime axetil, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in water, Freely soluble in acetone; sparingly soluble in chloroform, ethyl acetate, methanol; slightly soluble in dehydrated alcohol. Insoluble in ether, water | |

| Record name | Cefuroxime axetil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to almost white crystalline powder, White powder | |

CAS No. |

97232-96-7, 64544-07-6 | |

| Record name | Cefuroxime axetil, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097232967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefuroxime axetil, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(acetyloxy)ethyl (6R,7R)-3-[(carbamoyloxy)methyl]-7-{[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFUROXIME AXETIL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSL6I3SB26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefuroxime axetil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cefuroxime Axetil on Penicillin-Binding Proteins

This guide provides a comprehensive technical overview of the molecular interactions between the second-generation cephalosporin, cefuroxime axetil, and its bacterial targets, the penicillin-binding proteins (PBPs). It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical antibiotic's mechanism of action.

Introduction: Cefuroxime Axetil in the Cephalosporin Arsenal

Cefuroxime axetil is a widely prescribed oral antibiotic that belongs to the second generation of cephalosporin antibiotics.[1][2] It is a prodrug, meaning it is administered in an inactive form and is metabolized in the body to its active form, cefuroxime.[1][3] This esterification enhances its oral bioavailability.[2][4] Once absorbed, esterases in the intestinal mucosa and blood rapidly hydrolyze cefuroxime axetil to release the active cefuroxime molecule.[1][2][3] Cefuroxime then exerts its bactericidal effects by interfering with the synthesis of the bacterial cell wall.[1][5][6] Its broad spectrum of activity covers both Gram-positive and Gram-negative bacteria, making it a versatile tool in treating a variety of infections, including those of the respiratory tract, urinary tract, and skin.[1][5][7]

A key advantage of cefuroxime is its stability against many beta-lactamases, enzymes produced by some bacteria that can inactivate many other beta-lactam antibiotics.[1][8] This resistance to degradation allows it to be effective against a wider range of bacterial pathogens.[8]

The Bacterial Cell Wall and the Central Role of Penicillin-Binding Proteins (PBPs)

The bacterial cell wall is a vital structure that provides mechanical strength and protects the bacterium from osmotic lysis.[1] A key component of the cell wall in most bacteria is peptidoglycan, a polymer consisting of sugars and amino acids. The synthesis and maintenance of this peptidoglycan layer are orchestrated by a group of enzymes known as penicillin-binding proteins (PBPs).[7][9]

PBPs are membrane-associated enzymes that catalyze the final steps of peptidoglycan biosynthesis, specifically the cross-linking of adjacent peptidoglycan strands.[6][9][10] This cross-linking, a transpeptidation reaction, is what gives the cell wall its rigid structure.[6][11] By targeting and inhibiting these essential enzymes, beta-lactam antibiotics like cefuroxime disrupt the integrity of the bacterial cell wall, leading to cell death.[1][5][7]

Caption: Simplified workflow of bacterial peptidoglycan synthesis and the inhibitory action of Cefuroxime.

Molecular Mechanism: Cefuroxime's Irreversible Binding to PBPs

The bactericidal action of cefuroxime is a direct result of its ability to covalently bind to the active site of PBPs.[1][2] The core of this interaction lies in the strained beta-lactam ring of the cefuroxime molecule, which mimics the D-alanyl-D-alanine moiety of the natural PBP substrate.[12]

When cefuroxime enters the active site of a PBP, the serine residue at the active site attacks the carbonyl group of the beta-lactam ring. This leads to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.[12] This acylation effectively inactivates the PBP, preventing it from carrying out its essential transpeptidation function.[6][10] The slow rate of deacylation renders this inhibition essentially irreversible.[12]

The consequence of PBP inactivation is the cessation of peptidoglycan cross-linking.[6] As the bacterium continues to grow and divide, the cell wall becomes progressively weaker due to the lack of structural integrity.[11][12] This ultimately leads to cell lysis and bacterial death.[1][13]

Preferential Binding to Specific PBPs

Different beta-lactam antibiotics exhibit varying affinities for different PBPs. Cefuroxime has been shown to have a high affinity for specific PBPs, which can vary between bacterial species. For example, in Escherichia coli, cefuroxime demonstrates selectivity for PBP3.[14] The specific PBP binding profile of an antibiotic is a key determinant of its antibacterial spectrum and the morphological changes it induces in bacteria.

| Bacterial Species | High-Affinity PBPs for Cefuroxime | Reference |

| Escherichia coli | PBP3 | [14] |

| Klebsiella pneumoniae | PBP3 | [15] |

| Staphylococcus aureus (methicillin-susceptible) | PBP1, PBP2, PBP3 | [16] |

| Streptococcus pneumoniae (penicillin-susceptible) | PBP2X, PBP3, PBP1A, PBP1B, PBP2A | [16] |

Note: PBP binding affinities can be influenced by the specific strain and the presence of resistance mechanisms.

Experimental Protocols for Studying Cefuroxime-PBP Interactions

The investigation of the interaction between cefuroxime and PBPs is crucial for understanding its mechanism of action and for the development of new antibiotics. Several experimental techniques are employed for this purpose.

Competitive PBP Binding Assay

This assay is used to determine the relative affinity of a beta-lactam antibiotic for different PBPs. It involves competing the unlabeled antibiotic (e.g., cefuroxime) with a labeled beta-lactam (often a fluorescent or radioactive penicillin derivative) for binding to PBPs in bacterial membranes or whole cells.

Step-by-Step Methodology:

-

Preparation of Bacterial Membranes or Whole Cells:

-

Grow the bacterial strain of interest to the mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

For membrane preparations, lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.

-

For whole-cell assays, wash the cells with a suitable buffer.[14]

-

-

Competition Reaction:

-

Incubate the bacterial membranes or whole cells with varying concentrations of cefuroxime for a specific period to allow for binding to PBPs.

-

-

Labeling of Unbound PBPs:

-

Detection and Quantification:

-

Separate the PBP-probe complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]

-

Visualize the labeled PBPs using a fluorescence scanner or autoradiography.

-

Quantify the intensity of the bands to determine the concentration of cefuroxime required to inhibit 50% of the binding of the labeled probe (IC50). A lower IC50 value indicates a higher affinity of the antibiotic for that particular PBP.[17]

-

Caption: Experimental workflow for a competitive PBP binding assay.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. While not a direct measure of PBP binding, it provides a functional readout of the antibiotic's overall effectiveness, which is a consequence of its interaction with PBPs.

Step-by-Step Methodology (Broth Microdilution):

-

Prepare Antibiotic Dilutions:

-

Create a serial dilution of cefuroxime axetil in a suitable broth medium in a 96-well microtiter plate.

-

-

Inoculate with Bacteria:

-

Prepare a standardized inoculum of the test bacterium.

-

Add the bacterial suspension to each well of the microtiter plate.

-

-

Incubation:

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

-

Determine MIC:

-

Visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antibiotic in a well with no visible growth.

-

Conclusion

Cefuroxime axetil's mechanism of action is a well-defined process centered on the irreversible inhibition of penicillin-binding proteins. Its effectiveness stems from its prodrug nature, which enhances oral absorption, and the subsequent covalent modification of PBPs by the active cefuroxime molecule, leading to the disruption of bacterial cell wall synthesis and ultimately, cell death. The preferential binding of cefuroxime to specific PBPs in different bacterial species underscores the nuanced nature of its antibacterial activity. The experimental protocols outlined in this guide provide a framework for the continued investigation of this important antibiotic and the development of novel therapeutics that target the essential machinery of bacterial cell wall biosynthesis.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Cefuroxime Axetil?

-

Sauge, J. L., et al. (2003). Penicillin Binding Proteins: key players in bacterial cell cycle and drug resistance processes. FEMS Microbiology Reviews, 27(5), 677-691. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Cefuroxime Axetil: Mechanism of Action and Applications.

-

Chopra, I. (1985). Inhibition of cell wall synthesis--is this the mechanism of action of penicillins? Journal of Antimicrobial Chemotherapy, 15(1), 9-14. Retrieved from [Link]

- Taylor & Francis. (n.d.). Cefuroxime axetil – Knowledge and References.

- Patsnap Synapse. (2023, September 13). A Comprehensive Review of Cefuroxime Axetil's R&D Innovations and Drug Target Mechanism.

-

Shomu's Biology. (2022, April 20). Cephalosporin explained | classification, mechanism of action [Video]. YouTube. Retrieved from [Link]

-

Zapun, A., et al. (2019). Penicillin-Binding Proteins (PBPs) and Bacterial Cell Wall Elongation Complexes. Sub-cellular biochemistry, 93, 273-289. Retrieved from [Link]

-

Wikipedia. (n.d.). Penicillin. Retrieved from [Link]

-

Verman, P., & Singh, S. (2024). Cefuroxime. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Bui, T., & Preuss, C. V. (2023). Cephalosporins. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Sharan, D., & Carlson, E. (2025, January 21). Beta-Lactam Titration Assays to Evaluate Penicillin-Binding Protein Selectivity. ChemRxiv. Retrieved from [Link]

-

Slideshare. (n.d.). CEPHALOSPORIN - antibiotics, full details. Retrieved from [Link]

-

Al-Dahhan, A. F., et al. (2006). A Microtiter Plate-Based β-Lactam Binding Assay for Inhibitors of the High Molecular Mass Penicillin-Binding Proteins. Analytical biochemistry, 349(2), 221-228. Retrieved from [Link]

-

The Science Notes. (2023, May 1). Cephalosporins: Introduction, Structure, Classification, Mechanism of Action, and Side effects. Retrieved from [Link]

-

Somani, R. S., et al. (2013). Formulation design and evaluation of Cefuroxime axetil 125 mg immediate release tablets using different concentration of sodium. Brazilian Journal of Pharmaceutical Sciences, 49(4), 757-765. Retrieved from [Link]

-

Perry, C. M., & Brogden, R. N. (1996). Cefuroxime axetil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic efficacy. Drugs, 52(1), 125-158. Retrieved from [Link]

-

Lippincott NursingCenter. (2023, July 13). Cephalosporins – How Do They Work? Retrieved from [Link]

- Patsnap Synapse. (2024, July 17). What is the mechanism of Cefuroxime Sodium?

-

Kocaoglu, O., & Carlson, E. E. (2015). Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. Antimicrobial agents and chemotherapy, 59(9), 5406-5412. Retrieved from [Link]

-

VanScoy, B., et al. (2018). First Penicillin-Binding Protein Occupancy Patterns of β-Lactams and β-Lactamase Inhibitors in Klebsiella pneumoniae. Antimicrobial agents and chemotherapy, 62(7), e00397-18. Retrieved from [Link]

-

Thibodeau, P. H., et al. (2017). The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis. mBio, 8(6), e01809-17. Retrieved from [Link]

-

Curtis, N. A., et al. (1979). Affinities of penicillins and cephalosporins for the penicillin-binding proteins of Escherichia coli K-12 and their antibacterial activity. Antimicrobial agents and chemotherapy, 16(3), 325-328. Retrieved from [Link]

-

Moisan, H., et al. (2010). Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae. Antimicrobial agents and chemotherapy, 54(1), 320-323. Retrieved from [Link]

-

Ikeda, F., et al. (1998). Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology. Antimicrobial agents and chemotherapy, 42(4), 781-787. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Penicillin-binding proteins – Knowledge and References. Retrieved from [Link]

Sources

- 1. What is the mechanism of Cefuroxime Axetil? [synapse.patsnap.com]

- 2. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. scielo.br [scielo.br]

- 5. nbinno.com [nbinno.com]

- 6. youtube.com [youtube.com]

- 7. A Comprehensive Review of Cefuroxime Axetil's R&D Innovations and Drug Target Mechanism [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 8. What is the mechanism of Cefuroxime Sodium? [synapse.patsnap.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Penicillin - Wikipedia [en.wikipedia.org]

- 12. resources.biomol.com [resources.biomol.com]

- 13. Inhibition of cell wall synthesis--is this the mechanism of action of penicillins? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. journals.asm.org [journals.asm.org]

- 17. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

Spectrum of activity for Cefuroxime axetil against Gram-positive and Gram-negative bacteria

This guide provides an in-depth exploration of the antimicrobial spectrum of Cefuroxime axetil, a second-generation cephalosporin antibiotic. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, delineates its activity against key Gram-positive and Gram-negative bacteria, outlines standardized methodologies for susceptibility testing, and discusses prevalent resistance mechanisms.

Introduction: The Molecular Profile of Cefuroxime Axetil

Cefuroxime axetil is an oral prodrug that is hydrolyzed in vivo to its active form, cefuroxime.[1][2] As a member of the cephalosporin class of beta-lactam antibiotics, its bactericidal activity is contingent upon the integrity of its beta-lactam ring.[3][4] This molecular scaffold is the key to its therapeutic efficacy, enabling it to interfere with bacterial cell wall synthesis.[5] Cefuroxime was approved by the U.S. Food and Drug Administration (FDA) in December 1987 and exhibits a broad spectrum of activity against both Gram-positive and Gram-negative organisms.[6][7]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The primary mechanism of action for cefuroxime involves the inhibition of bacterial cell wall synthesis.[2][5] The structural integrity of the bacterial cell wall is maintained by a peptidoglycan layer, which is cross-linked by penicillin-binding proteins (PBPs).[1][4] Cefuroxime, with its beta-lactam ring, covalently binds to the active site of these PBPs, effectively inactivating them.[3][5] This inhibition of the transpeptidation process disrupts the final step of peptidoglycan synthesis, leading to a compromised cell wall and subsequent bacterial cell lysis.[4]

Caption: Kirby-Bauer disk diffusion workflow.

Broth Microdilution Method

This quantitative method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

-

Prepare Antimicrobial Dilutions: Prepare serial twofold dilutions of cefuroxime in cation-adjusted Mueller-Hinton broth in a microtiter plate.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension and dilute it to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of cefuroxime at which there is no visible growth (turbidity).

-

Interpretation: Interpret the MIC value as susceptible, intermediate, or resistant based on the breakpoints established by CLSI or EUCAST.

Caption: Broth microdilution workflow.

Mechanisms of Bacterial Resistance to Cefuroxime

The emergence of bacterial resistance to cefuroxime is a significant clinical concern. The primary mechanisms of resistance include the production of beta-lactamase enzymes and alterations in the target penicillin-binding proteins (PBPs). [4]

Beta-Lactamase Production

Beta-lactamases are enzymes that hydrolyze the amide bond in the beta-lactam ring of cephalosporins, rendering the antibiotic inactive. [8]While cefuroxime exhibits stability against some common beta-lactamases, extended-spectrum beta-lactamases (ESBLs) and overexpressed cephalosporinases can effectively hydrolyze it. [8]

Alteration of Penicillin-Binding Proteins (PBPs)

Mutations in the genes encoding PBPs can lead to a decreased binding affinity of cefuroxime for its target. [4]This reduced affinity allows the PBPs to continue functioning in the presence of the antibiotic, thereby conferring resistance. This is a common resistance mechanism in organisms like Streptococcus pneumoniae. [9]

Caption: Primary mechanisms of resistance to Cefuroxime.

Conclusion

Cefuroxime axetil remains a clinically relevant antibiotic with a broad spectrum of activity against many common Gram-positive and Gram-negative pathogens. A thorough understanding of its mechanism of action, spectrum of activity, and the prevalent resistance mechanisms is essential for its judicious use in clinical practice and for guiding future drug development efforts. Standardized susceptibility testing is a critical tool for monitoring bacterial resistance and ensuring optimal therapeutic outcomes.

References

-

Cefuroxime axetil - Wikipedia. Available at: [Link]

-

Cefuroxime - StatPearls - NCBI Bookshelf. (2024-01-11). Available at: [Link]

-

What is the mechanism of Cefuroxime Axetil? - Patsnap Synapse. (2024-07-17). Available at: [Link]

-

What is Cefuroxime Axetil used for? - Patsnap Synapse. (2024-06-14). Available at: [Link]

-

Evaluation of restoration of sensitivities of resistant Staphylococcus aureus isolates by using cefuroxime and clavulanic acid in combination - ResearchGate. (2025-08-05). Available at: [Link]

-

Understanding Cefuroxime Axetil 500 mg: Effective Antibiotic for Various Infections. (2025-05-23). Available at: [Link]

-

Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - NIH. Available at: [Link]

-

Resistance to β-Lactam Antibiotics Conferred by Point Mutations in Penicillin-Binding Proteins PBP3, PBP4 and PBP6 in Salmonella enterica - PMC - NIH. (2014-05-08). Available at: [Link]

-

[Cefuroxime stability to beta-lactamases: clinical implications] - PubMed. Available at: [Link]

-

β-Lactam susceptibility of Haemophilus influenzae strains showing reduced susceptibility to cefuroxime | Journal of Antimicrobial Chemotherapy | Oxford Academic. Available at: [Link]

-

MIC breakpoints for selected antibiotics according to EUCAST, CLSI and... - ResearchGate. Available at: [Link]

-

Cefuroxime | Johns Hopkins ABX Guide. (2025-03-16). Available at: [Link]

-

Susceptibility of clinical Moraxella catarrhalis isolates in British Columbia to six empirically prescribed antibiotic agents - NIH. Available at: [Link]

-

European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

-

Minimal inhibitory concentrations (MIC) of Moraxella catarrhalis;... - ResearchGate. Available at: [Link]

-

Does the adoption of EUCAST susceptibility breakpoints affect the selection of antimicrobials to treat acute community-acquired respiratory tract infections? - PubMed Central. (2012-08-06). Available at: [Link]

-

Antimicrobial susceptibility of invasive Haemophilus influenzae, 2017 - PHF Science. Available at: [Link]

-

Breakpoints - USCAST. Available at: [Link]

-

Antimicrobial breakpoints for Gram-negative aerobic bacteria based on pharmacokinetic–pharmacodynamic models with Monte Carlo simulation - PMC - NIH. Available at: [Link]

-

Antimicrobial Susceptibilities of 1,684 Streptococcus pneumoniae and 2,039 S. - ASM Journals. Available at: [Link]

-

European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

-

Cefuroxime - StatPearls - NCBI Bookshelf. (2024-01-11). Available at: [Link]

-

Antimicrobial Susceptibility Pattern of Staphylococcus Species from Clinical Samples. (2020-02-10). Available at: [Link]

-

Cross-resistance patterns among clinical isolates of Klebsiella pneumoniae with decreased susceptibility to cefuroxime - Oxford Academic. Available at: [Link]

-

EUCAST uudised. (2019-03-12). Available at: [Link]

-

Cumulative MIC values of cefuroxime. red lines/marks - integron-positive strains - ResearchGate. Available at: [Link]

-

Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2025-12-15). Available at: [Link]

-

Cefuroxime axetil dosing regimens and probability of target attainment in adults and children. (2025-07-17). Available at: [Link]

-

Antibiograms and Antimicrobial Susceptibility Testing Information. (2025-11-25). Available at: [Link]

-

Inter-technique variability between antimicrobial susceptibility testing methods affects clinical classification of cefuroxime in strains close to breakpoint - PubMed. Available at: [Link]

-

Staphylococcus aureus | Johns Hopkins ABX Guide. (2025-08-09). Available at: [Link]

-

clsi clinical breakpoints: Topics by Science.gov. Available at: [Link]

-

Cefuroxime resistance in Klebsiella pneumoniae. Susceptibility to cefotaxime and ceftazidime despite production of ESBLs - PubMed. Available at: [Link]

-

Effects of clinical breakpoint changes in CLSI guidelines 2010/2011 and EUCAST guidelines 2011 on antibiotic susceptibility test - Oxford Academic. (2011-12-13). Available at: [Link]

-

Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx. Available at: [Link]

-

Antimicrobial Susceptibility Summary 2024. Available at: [Link]

Sources

- 1. Susceptibility of clinical Moraxella catarrhalis isolates in British Columbia to six empirically prescribed antibiotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atcc.org [atcc.org]

- 3. Cefuroxime | Johns Hopkins ABX Guide [hopkinsguides.com]

- 4. MIC EUCAST [mic.eucast.org]

- 5. Susceptibility of clinical Moraxella catarrhalis isolates in British Columbia to six empirically prescribed antibiotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EUCAST: Clinical Breakpoint Tables [eucast.org]

- 7. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. phfscience.nz [phfscience.nz]

- 9. Killing kinetics of cefuroxime against Streptococcus pneumoniae in an in vitro model simulating serum concentration profiles after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic and Pharmacodynamic Profile of Cefuroxime Axetil: A Technical Guide for Researchers

This guide provides an in-depth exploration of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of cefuroxime axetil, a second-generation cephalosporin antibiotic. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to offer a comprehensive understanding of this widely used therapeutic agent.

Introduction: The Clinical Significance of Cefuroxime Axetil

Cefuroxime axetil is an oral prodrug of the bactericidal antibiotic cefuroxime.[1][2][3] Since its approval by the U.S. Food and Drug Administration (FDA) in 1987, it has become a staple in the treatment of a variety of community-acquired bacterial infections, including those of the respiratory tract, urinary tract, and skin.[1][4][5] Its efficacy is rooted in its broad spectrum of activity against both Gram-positive and Gram-negative pathogens and its stability in the presence of many β-lactamases.[3][4][6] This guide will dissect the journey of cefuroxime axetil in the body and its interaction with bacterial pathogens, providing a foundational understanding for further research and development.

Pharmacokinetics: The Journey of Cefuroxime Axetil in the Body

The clinical efficacy of an orally administered antibiotic is fundamentally dependent on its pharmacokinetic profile. Cefuroxime axetil's design as a prodrug is a key determinant of its oral bioavailability and subsequent therapeutic action.

Absorption and Bioavailability

Cefuroxime itself has poor oral absorption. To overcome this, it is esterified to form cefuroxime axetil, which is effectively absorbed from the gastrointestinal tract.[2][4] Following absorption, it is rapidly hydrolyzed by esterases in the intestinal mucosa and blood to release the active cefuroxime moiety into systemic circulation.[1][2][4][7] The axetil moiety is then metabolized to acetaldehyde and acetic acid.[7]

The bioavailability of cefuroxime axetil is significantly influenced by food. Administration with food enhances absorption, increasing the absolute bioavailability from approximately 37% in a fasting state to 52%.[2][4][8] This is a critical consideration in clinical practice to ensure optimal drug exposure.

Experimental Protocol: In Vivo Bioavailability Study

A standard protocol to determine the bioavailability of a new formulation of cefuroxime axetil would involve a randomized, crossover study in healthy volunteers.

-

Subject Recruitment: Enroll a cohort of healthy adult volunteers.

-

Dosing:

-

Phase 1 (Fasting): Administer a single oral dose of cefuroxime axetil after an overnight fast.

-

Washout Period: A sufficient time (e.g., one week) is allowed for complete drug elimination.

-

Phase 2 (Fed): Administer the same dose of cefuroxime axetil immediately following a standardized high-fat meal.

-

-

Blood Sampling: Collect serial blood samples at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12 hours) post-dose.

-

Sample Analysis: Plasma is separated, and cefuroxime concentrations are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with ultraviolet detection.[9]

-

Pharmacokinetic Analysis: Key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) are calculated for both fasting and fed states to determine the effect of food on bioavailability.

Distribution

Once in the systemic circulation, cefuroxime is widely distributed into various body tissues and fluids.[7] Therapeutic concentrations have been observed in tonsil tissue, sinus tissue, bronchial tissue, and middle ear effusion, which are common sites of infection treated with this antibiotic.[1] When the meninges are inflamed, cefuroxime can also penetrate the cerebrospinal fluid.[2]

Metabolism and Excretion

Cefuroxime is not metabolized in the body and is primarily excreted unchanged in the urine through glomerular filtration and tubular secretion.[1][7] This renal excretion pathway means that dosage adjustments are necessary for patients with impaired renal function to prevent drug accumulation and potential toxicity.[4][10] The elimination half-life of cefuroxime is approximately 1.2 to 1.5 hours in individuals with normal renal function.[2][7]

Table 1: Key Pharmacokinetic Parameters of Cefuroxime Axetil in Adults

| Parameter | Value | Conditions | Reference(s) |

| Bioavailability | 37% | Fasting | [2][4] |

| 52% | With Food | [2][4][8] | |

| Time to Peak (Tmax) | 2 - 3 hours | Oral Administration | [2][4] |

| Elimination Half-life | 1.2 - 1.5 hours | Normal Renal Function | [2][7] |

| Excretion | ~50% of dose recovered in urine within 12 hours | Unchanged Drug | [7] |

Pharmacokinetics in Special Populations

-

Pediatrics: The pharmacokinetics of cefuroxime axetil have been studied in infants and children. Dosing is typically weight-based, and administration with milk or formula enhances absorption.[11][12] The mean half-life in children ranges from 1.4 to 1.9 hours.[11]

-

Renal Impairment: In patients with renal impairment, the elimination half-life of cefuroxime is prolonged.[13] Dosage adjustments are recommended based on creatinine clearance levels to avoid accumulation.[10][13] For instance, for a creatinine clearance between 10 and 30 mL/min, the dosing interval is typically extended to every 24 hours.[4]

Pharmacodynamics: The Action of Cefuroxime at the Site of Infection

The pharmacodynamic properties of cefuroxime dictate its antibacterial efficacy. As a β-lactam antibiotic, its mechanism of action is well-characterized.

Mechanism of Action

Cefuroxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5][7] It binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final transpeptidation step in peptidoglycan synthesis.[1][4][7] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death.[2][5] Cefuroxime's stability in the presence of many β-lactamases allows it to be effective against some bacteria that are resistant to other β-lactam antibiotics.[3][4]

Caption: Cefuroxime Axetil: From Prodrug to Bactericidal Action.

Spectrum of Activity

Cefuroxime has a broad spectrum of activity that includes many common pathogens responsible for community-acquired infections.[3][14]

Table 2: In Vitro Spectrum of Activity of Cefuroxime

| Organism Type | Susceptible Organisms | Reference(s) |

| Gram-positive Aerobes | Staphylococcus aureus (methicillin-susceptible isolates only), Streptococcus pneumoniae, Streptococcus pyogenes | [4][8] |

| Gram-negative Aerobes | Haemophilus influenzae (including β-lactamase producing strains), Moraxella catarrhalis, Escherichia coli, Klebsiella pneumoniae, Neisseria gonorrhoeae | [1][4][8] |

| Spirochetes | Borrelia burgdorferi (agent of Lyme disease) | [8][15] |

It is important to note that cefuroxime is generally not effective against methicillin-resistant Staphylococcus aureus (MRSA) and most strains of enterococci.[4]

Mechanisms of Resistance

Bacterial resistance to cefuroxime can occur through several mechanisms:

-

Production of β-lactamases: Some bacteria produce enzymes that hydrolyze the β-lactam ring of cefuroxime, inactivating the drug.[4][16] Extended-spectrum β-lactamase (ESBL)-producing organisms are typically resistant.[8][16]

-

Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce the binding affinity of cefuroxime, rendering it less effective.[4]

-

Reduced Permeability and Efflux Pumps: Changes in the bacterial outer membrane can limit the entry of cefuroxime, or efflux pumps can actively transport the drug out of the cell.[16]

Methodologies for In Vitro and In Vivo Evaluation

The assessment of cefuroxime axetil's efficacy relies on standardized laboratory methods.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a gold standard for determining the in vitro susceptibility of a bacterial isolate to an antibiotic.[17][18]

-

Preparation of Cefuroxime Stock Solution: Prepare a stock solution of cefuroxime in a suitable solvent and sterilize by filtration.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the cefuroxime stock solution in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.[19]

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of cefuroxime that completely inhibits visible bacterial growth.[18]

Caption: Workflow for MIC Determination via Broth Microdilution.

Conclusion and Future Directions

Cefuroxime axetil remains a valuable antibiotic due to its favorable pharmacokinetic profile and its effectiveness against a wide range of common pathogens. Its utility as an oral agent is enhanced by administration with food, a key counseling point for patients. Understanding its mechanism of action and the pathways of resistance is crucial for its appropriate clinical use and for the development of strategies to combat emerging resistance.

Future research should continue to focus on optimizing dosing regimens, particularly in special populations, and exploring novel delivery systems to enhance bioavailability and patient compliance. Ongoing surveillance of resistance patterns is essential to ensure the continued efficacy of this important therapeutic agent.

References

-

Cefuroxime axetil - Wikipedia. [Link]

-

Pharmacology of Cefuroxime Axetil ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). [Link]

-

Pharmacokinetics and pharmacodynamics of two oral forms of cefuroxime axetil. Fundamental & Clinical Pharmacology. [Link]

-

Cefuroxime - StatPearls - NCBI Bookshelf. (2024). [Link]

-

What is the mechanism of Cefuroxime Axetil? - Patsnap Synapse. (2024). [Link]

-

Cefuroxime Axetil: Package Insert / Prescribing Info / MOA - Drugs.com. (2025). [Link]

-

Cefuroxime axetil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic efficacy. Drugs. [Link]

-

A Comprehensive Review of Cefuroxime Axetil's R&D Innovations and Drug Target Mechanism. (2023). [Link]

-

Pharmacokinetics and pharmacodynamics of two oral forms of cefuroxime axetil. PubMed. [Link]

-

Pharmacokinetics of cefuroxime axetil in patients with normal and impaired renal function. Journal of Antimicrobial Chemotherapy. [Link]

-

What is the bacterial spectrum of activity of cefuroxime? - Dr.Oracle. (2025). [Link]

-

Pharmacokinetics of cefuroxime axetil in patients with normal and impaired renal function. PubMed. [Link]

-

Pharmacokinetics of cefuroxime axetil suspension in infants and children. Antimicrobial Agents and Chemotherapy. [Link]

-

Pharmacokinetics and bactericidal activity of cefuroxime axetil. Antimicrobial Agents and Chemotherapy. [Link]

-

Clinical pharmacology of cefuroxime and cefuroxime axetil in infants and children. OAText. [Link]

-

Pharmacokinetics and tolerance of cefuroxime axetil in volunteers during repeated dosing. PubMed. [Link]

-

Nonlinear intestinal absorption kinetics of cefuroxime axetil in rats. Journal of Pharmacy and Pharmacology. [Link]

-

Cefuroxime axetil: an updated review of its use in the management of bacterial infections. Drugs. [Link]

-

Ceftin (Cefuroxime Axetil): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

-

In vitro Dissolution and in vivo Bioequivalence Evaluation of Two Brands of Cefuroxime Axetil Tablets. Who we serve. [Link]

-

Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine. [Link]

Sources

- 1. Cefuroxime axetil - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Cefuroxime Axetil? [synapse.patsnap.com]

- 3. Cefuroxime axetil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A Comprehensive Review of Cefuroxime Axetil's R&D Innovations and Drug Target Mechanism [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 6. droracle.ai [droracle.ai]

- 7. m.youtube.com [m.youtube.com]

- 8. drugs.com [drugs.com]

- 9. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 10. academic.oup.com [academic.oup.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Pharmacokinetics and bactericidal activity of cefuroxime axetil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of cefuroxime axetil in patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cefuroxime axetil: an updated review of its use in the management of bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oatext.com [oatext.com]

- 16. Ceftin (Cefuroxime Axetil): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. actascientific.com [actascientific.com]

A Technical Guide to the Bioavailability of Crystalline versus Amorphous Cefuroxime Axetil

Introduction: The Critical Role of Solid-State Form in Drug Efficacy

In modern pharmaceutical development, the solid-state form of an active pharmaceutical ingredient (API) is a cornerstone of its ultimate therapeutic efficacy. The arrangement of molecules in a solid, whether in a highly ordered crystalline lattice or a disordered amorphous state, profoundly influences critical physicochemical properties such as solubility, dissolution rate, and stability.[1][2] These properties, in turn, are key determinants of a drug's bioavailability—the rate and extent to which it becomes available at the site of action. For orally administered drugs, this journey begins with dissolution in the gastrointestinal tract.

Cefuroxime axetil, a second-generation cephalosporin antibiotic, serves as a quintessential example of the importance of solid-state chemistry in drug delivery.[2] As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by high permeability but low aqueous solubility.[3] This poor solubility can be a significant impediment to achieving optimal therapeutic concentrations in the bloodstream. Cefuroxime axetil exists in both crystalline and amorphous forms, with the latter demonstrating significantly enhanced bioavailability.[4] This guide provides an in-depth technical exploration of the differences between these two forms, the analytical methodologies for their characterization, and the formulation strategies employed to harness the therapeutic advantages of the amorphous state.

Physicochemical Properties: A Tale of Two Forms

The fundamental difference between crystalline and amorphous cefuroxime axetil lies in their molecular arrangement. The crystalline form possesses a long-range, ordered, three-dimensional structure, which is thermodynamically stable. In contrast, the amorphous form lacks this long-range order, existing in a higher energy state, akin to a supercooled liquid.[5] This higher energy state is the primary driver for the enhanced solubility and dissolution rate of the amorphous form.[5]

| Property | Crystalline Cefuroxime Axetil | Amorphous Cefuroxime Axetil | Rationale for Difference |

| Solubility | Low | Significantly Higher | The disordered molecular arrangement in the amorphous form requires less energy to overcome lattice forces for dissolution.[5] |

| Dissolution Rate | Slow | Rapid | A direct consequence of higher solubility and increased surface area of the amorphous particles. |

| Thermodynamic Stability | High | Low | The ordered crystalline lattice represents a lower energy state, making it the more stable form. The amorphous form is metastable and prone to recrystallization.[5] |

| Hygroscopicity | Lower | Higher | The less dense packing of molecules in the amorphous state provides more sites for water absorption. |

The solubility of cefuroxime axetil can be significantly enhanced through the formation of amorphous solid dispersions. For instance, the solubility of cefuroxime axetil was found to be 62 µg/mL in distilled water, which increased to 247 µg/mL in the presence of 1% Hydroxypropyl Cellulose (HPC), indicating the solubilizing effect of the polymer and the amorphous state.[6]

Characterization of Crystalline and Amorphous Forms

Distinguishing between the crystalline and amorphous forms of cefuroxime axetil requires precise analytical techniques. The two primary methods employed are X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

Experimental Workflow for Solid-State Characterization

Caption: Workflow for characterizing the solid-state form of cefuroxime axetil.

X-ray Powder Diffraction (XRPD)

XRPD is the gold standard for identifying the solid-state form of a pharmaceutical material. Crystalline materials produce a diffraction pattern with sharp, well-defined peaks at specific angles (2θ), which are characteristic of the material's crystal lattice. In contrast, amorphous materials lack long-range order and therefore produce a broad, diffuse halo in their diffraction pattern.

Detailed Protocol for XRPD Analysis of Cefuroxime Axetil:

-

Sample Preparation: Gently grind the cefuroxime axetil sample to a fine powder using a mortar and pestle to ensure random orientation of the particles.

-

Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and level surface. A top-loading method into a PMMA sample holder is a common practice.[7][8]

-

Instrument Setup:

-

X-ray Source: CuKα radiation (λ = 1.5406 Å).[7]

-

Voltage and Current: Set the X-ray tube to 40 kV and 30-35 mA.[7]

-

Goniometer Scan: Scan the sample over an angular range of 3-45° 2θ.[7][8]

-

Scan Parameters: Use a step size of 0.02° and a time per step of 1.0 second.[7][8]

-

Optics: Employ a divergence slit, anti-scattering slit, and a detector such as a LynxEye detector.

-

-

Data Acquisition: Initiate the scan and collect the diffraction pattern.

-

Data Analysis:

-

Crystalline Form: The presence of sharp, characteristic peaks indicates a crystalline structure. For cefuroxime axetil, a key crystalline peak is often observed around 7.7° 2θ.[7]

-

Amorphous Form: A broad halo with the absence of distinct peaks is indicative of an amorphous form.

-

Semi-crystalline Form: A pattern showing both sharp peaks superimposed on a halo suggests a mixture of crystalline and amorphous material.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can identify thermal events such as melting and glass transitions, which are unique to different solid-state forms.

Detailed Protocol for DSC Analysis of Cefuroxime Axetil:

-

Sample Preparation: Accurately weigh 5-15 mg of the cefuroxime axetil sample into an aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard, such as indium.

-

Instrument Setup:

-

Temperature Program: Heat the sample from a sub-ambient temperature (e.g., -20°C) to a temperature above the expected melting point (e.g., 200°C) at a constant heating rate, typically 10°C/min.[9]

-

Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.[9]

-

-

Data Acquisition: Run the temperature program and record the heat flow as a function of temperature.

-

Data Analysis:

-

Crystalline Form: A sharp endothermic peak will be observed at the melting point of the crystalline material.

-

Amorphous Form: The amorphous form will exhibit a characteristic glass transition (Tg), which is a step-like change in the baseline of the thermogram. For amorphous cefuroxime axetil, the Tg is observed at approximately 74.8°C.[9][10]

-

Recrystallization: In some cases, an exothermic event (recrystallization) may be observed upon heating the amorphous form, followed by the melting of the newly formed crystalline phase.

-

Bioavailability: The Amorphous Advantage in Vivo

The enhanced in vitro dissolution of amorphous cefuroxime axetil translates directly to improved bioavailability in vivo. The rapid dissolution leads to a higher concentration of the drug in the gastrointestinal fluid, creating a greater concentration gradient for absorption across the intestinal wall.

Mechanism of Enhanced Bioavailability

Caption: Relationship between solid-state form, dissolution, and bioavailability.

In Vivo Evidence

While direct comparative bioavailability studies of purely crystalline versus purely amorphous cefuroxime axetil are not extensively published, studies on formulations designed to enhance solubility, such as amorphous solid dispersions and inclusion complexes, provide strong evidence of the amorphous advantage.

A study in rabbits comparing a marketed cefuroxime axetil oral suspension with an optimized formulation using hydroxypropyl-β-cyclodextrin (which enhances solubility in a manner analogous to the amorphous state) demonstrated a significant improvement in bioavailability.[11]

| Pharmacokinetic Parameter | Marketed Product | Optimized Formulation (HP-β-CD Complex) |

| Cmax (ng/mL) | 126 ± 1.52 | 148 ± 1.26 |

| AUC 0-t (ng·h/mL) | 613 ± 24.26 | 989 ± 16.42 |

These results clearly indicate that enhancing the dissolution of cefuroxime axetil leads to a higher peak plasma concentration (Cmax) and a greater overall drug exposure (AUC), which are hallmarks of improved bioavailability.[11]

Formulation Strategies for Stabilizing Amorphous Cefuroxime Axetil

The primary challenge in formulating amorphous drugs is their inherent physical instability.[5] The high-energy amorphous state has a thermodynamic driving force to revert to the more stable crystalline form over time, which would negate the bioavailability advantage. To overcome this, amorphous cefuroxime axetil is typically formulated as an amorphous solid dispersion (ASD).

In an ASD, the amorphous drug is molecularly dispersed within a hydrophilic polymer matrix. This strategy stabilizes the amorphous form through several mechanisms:

-

Increased Glass Transition Temperature (Tg): The polymer increases the overall Tg of the dispersion, reducing molecular mobility and hindering recrystallization.

-

Inhibition of Nucleation and Crystal Growth: The polymer molecules sterically hinder the drug molecules from aligning into a crystal lattice.

-

Specific Interactions: Hydrogen bonding or other interactions between the drug and the polymer can further stabilize the amorphous state.

Commonly used polymers for creating amorphous solid dispersions of cefuroxime axetil include:

-

Poloxamer 188: A block copolymer that can enhance solubility and dissolution.[12][13]

-

Polyvinylpyrrolidone (PVP): A widely used polymer known for its ability to form stable amorphous dispersions.[2]

-

Hydroxypropyl Methylcellulose (HPMC): A cellulose derivative that can inhibit recrystallization.[14]

-

Neusilin US2: A magnesium aluminometasilicate that can act as a carrier and stabilizer.[15]

The choice of polymer and the drug-to-polymer ratio are critical parameters that must be optimized to ensure both enhanced dissolution and long-term stability of the amorphous form.[15]

Conclusion: Harnessing the Amorphous State for Therapeutic Success

The solid-state form of cefuroxime axetil is a critical determinant of its oral bioavailability. The amorphous form, due to its higher free energy and disordered molecular structure, offers significantly greater solubility and a more rapid dissolution rate compared to its crystalline counterpart. This translates to improved pharmacokinetic parameters, including higher Cmax and AUC, and ultimately, enhanced therapeutic efficacy.

While the amorphous state presents challenges in terms of physical stability, formulation strategies such as the creation of amorphous solid dispersions with carefully selected polymers have proven effective in mitigating the risk of recrystallization. The rigorous characterization of the solid-state form using techniques like XRPD and DSC is essential throughout the development and manufacturing process to ensure the quality and performance of the final drug product. For poorly soluble drugs like cefuroxime axetil, harnessing the power of the amorphous state is a key strategy for successful drug development.

References

-

Sankari, T., & Al-Hariri, S. (2018). Preparation and characterization of cefuroxime axetil solid dispersions using poloxamer 188. Brazilian Journal of Pharmaceutical Sciences, 54(4). Available at: [Link]

-

Sankari, T., & Al-Hariri, S. (2018). Preparation and characterization of cefuroxime axetil solid dispersions using poloxamer 188. ResearchGate. Available at: [Link]

-

Murshedkav, T. (2002). EFFECT OF CRYSTALLINE TO AMORPHOUS CONVERSIONS ON SOLUBILITY OF CEFUROXIME AXETIL. University of Rhode Island. Available at: [Link]

-

(2025). Preparation and characterization of amorphous cefuroxime axetil. ResearchGate. Available at: [Link]

-

Sankari, T., & Al-Hariri, S. (2018). Preparation and characterization of cefuroxime axetil solid dispersions using poloxamer 188. Brazilian Journal of Pharmaceutical Sciences, 54(4). Available at: [Link]

-

(2018). (PDF) Preparation and characterization of cefuroxime axetil solid dispersions using poloxamer 188. ResearchGate. Available at: [Link]

-

Manimaran, A., et al. (2013). Determination of traces of crystalline cefuroxime axetil content in cefuroxime axetil amorphous drug substance using powder X-Ray Diffraction (PXRD) Technique. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Manimaran, A., et al. (2013). Determination of traces of crystalline cefuroxime axetil content in cefuroxime axetil amorphous drug substance using powder X-Ray Diffraction (PXRD) Technique. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

(2013). COMPOSITION AND SOLUBILITY DATA OF CEFUROXIME AXETIL SOLID DISPERSIONS... ResearchGate. Available at: [Link]

-

(2025). The stability of the amorphous form of cefuroxime axetil in solid state. ResearchGate. Available at: [Link]

-

Patel, M. M., & Patel, D. M. (2013). Improvement in Dissolution Rate of Cefuroxime Axetil by using Poloxamer 188 and Neusilin US2. Indian Journal of Pharmaceutical Sciences, 75(1), 67–74. Available at: [Link]

-

Ramesh, K. V. R. N. S. (2012). PREPARATION AND EVALUATION OF FAST DISSOLVING DOSAGE FORMS OF CEFUROXIME AXETIL. TSI Journals. Available at: [Link]

-

Sivakumar, B., et al. (2012). Determination of traces of amorphous cefuroxime axetil content in cefuroxime axetil crystalline drug substance using modulated differential scanning calorimetry (MDSC). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

(2025). (PDF) Determination of traces of Crystalline Cefuroxime Axetil content in Cefuroxime Axetil Amorphous Drug Substance using Powder X-Ray Diffraction (PXRD) Technique. ResearchGate. Available at: [Link]

-

(2012). Determination of traces of amorphous cefuroxime axetil content in cefuroxime axetil crystalline drug substance using modulated differential scanning calorimetry (MDSC). ResearchGate. Available at: [Link]

-

Talaczyńska, A., et al. (2014). Assay of Diastereoisomers of Cefuroxime Axetil in Amorphous and Crystalline Forms Using UHPLC-DAD. Acta Poloniae Pharmaceutica, 71(5), 887–893. Available at: [Link]

-

Hossain, M. A., et al. (2012). Evaluation of Dissolution Behavior of Cefuroxime Axetil as Affected by Polymeric Interaction Using Mixture Design Experiment. Dhaka University Journal of Pharmaceutical Sciences, 11(1), 31-38. Available at: [Link]

-

Talaczyńska, A., et al. (2006). The stability of the amorphous form of cefuroxime axetil in solid state. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1300-1306. Available at: [Link]

-

(n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. Available at: [Link]

-

Rietveld, I. B., & Céolin, R. (2014). Differentiating amorphous mixtures of cefuroxime axetil and copovidone by X-ray diffraction and differential scanning calorimetry. Annales Pharmaceutiques Françaises, 72(2), 129-135. Available at: [Link]

-

(2012). DSC of Crystalline and Amorphous forms of Cefuroxime Axetil. ResearchGate. Available at: [Link]

-

Williams, P. E., & Harding, S. M. (1984). Bioavailability of cefuroxime axetil: comparison of standard and abbreviated methods. Journal of Antimicrobial Chemotherapy, 13(2), 191-196. Available at: [Link]

-

Kees, F., et al. (1989). Comparative Investigations on the Bioavailability of Cefuroxime Axetil. Arzneimittelforschung, 39(11), 1393-1396. Available at: [Link]

-

Dell'Aquila, C., et al. (2008). Comparative bioavailability of cefuroxime axetil suspension formulations administered with food in healthy subjects. Arzneimittelforschung, 58(9), 450-454. Available at: [Link]

-

(n.d.). XRD patterns of Cefuroxime Axetil crystals (A) vs. compaction of powder... ResearchGate. Available at: [Link]

-

S, S., & V, K. (2016). Development and Comparative Bioavailability Evaluation of Cefuroxime Axetil Oral Suspension by Single Dose Two Way Cross Over Study in Rabbits. ResearchGate. Available at: [Link]

Sources

- 1. "EFFECT OF CRYSTALLINE TO AMORPHOUS CONVERSIONS ON SOLUBILITY OF CEFURO" by Tooba Murshedkav [digitalcommons.uri.edu]

- 2. dujps.com [dujps.com]

- 3. researchgate.net [researchgate.net]

- 4. Assay of Diastereoisomers of Cefuroxime Axetil in Amorphous and Crystalline Forms Using UHPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. tsijournals.com [tsijournals.com]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Preparation and characterization of cefuroxime axetil solid dispersions using poloxamer 188 | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Improvement in Dissolution Rate of Cefuroxime Axetil by using Poloxamer 188 and Neusilin US2 - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Bioactivation of Cefuroxime Axetil: A Technical Guide to Understanding and Quantifying Esterase-Mediated Hydrolysis

Abstract

Cefuroxime axetil, a second-generation cephalosporin, is a classic example of a successful prodrug strategy, designed to enhance the oral bioavailability of its active moiety, cefuroxime. The clinical efficacy of cefuroxime axetil is entirely dependent on its efficient hydrolysis to cefuroxime in vivo. This technical guide provides an in-depth exploration of the biochemical and pharmacokinetic principles governing this critical bioactivation step. We will delve into the enzymatic machinery responsible for the hydrolysis, the chemical mechanisms involved, the impact of stereochemistry, and present detailed protocols for the in vitro and in vivo characterization of this process. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism, pharmacokinetics, and formulation development.

Introduction: The Rationale for a Prodrug Approach

The parent drug, cefuroxime, exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative organisms.[1] However, its clinical utility as an oral agent is limited by poor absorption from the gastrointestinal tract. To overcome this limitation, the 1-(acetoxy)ethyl ester of cefuroxime, known as cefuroxime axetil, was developed.[2][3] This esterification increases the lipophilicity of the molecule, facilitating its absorption. Following oral administration, cefuroxime axetil is absorbed and then rapidly hydrolyzed by non-specific esterases in the intestinal mucosa and blood, releasing the active cefuroxime into systemic circulation.[1][4][5][6] The axetil moiety is further metabolized to acetaldehyde and acetic acid.[7] This guide will dissect this crucial hydrolysis process from a technical and mechanistic standpoint.

The Enzymology of Cefuroxime Axetil Hydrolysis

The bioconversion of cefuroxime axetil is not a spontaneous chemical reaction but is catalyzed by a class of enzymes known as carboxylesterases (CES). These enzymes are critical in the hydrolysis of a wide range of ester-containing drugs and xenobiotics.[8][9] In humans, two major carboxylesterases, CES1 and CES2, play a predominant role in drug metabolism.

-

CES1: Primarily expressed in the liver, with some presence in monocytes and the lungs.[9]

-

CES2: Highly expressed in the small intestine, liver, and kidneys.[9]

Given that the hydrolysis of cefuroxime axetil begins in the intestinal mucosa, CES2 is the key enzyme initiating the bioactivation process during and immediately after absorption.[1][5] Esterases present in the blood also contribute to the rapid conversion of any absorbed prodrug.[4][6]

The Chemical Mechanism of Esterase-Catalyzed Hydrolysis

The hydrolysis of cefuroxime axetil by carboxylesterases follows a well-established mechanism for serine hydrolases. The active site of these enzymes contains a catalytic triad of amino acid residues: a serine, a histidine, and an aspartate or glutamate. The reaction proceeds as follows:

-

Nucleophilic Attack: The hydroxyl group of the active site serine residue, made more nucleophilic by the adjacent histidine, attacks the carbonyl carbon of the ester bond in cefuroxime axetil.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate. The negatively charged oxygen of the intermediate is stabilized by an "oxyanion hole" within the enzyme's active site.[8]

-

Release of Cefuroxime: The intermediate collapses, leading to the cleavage of the ester bond. The cefuroxime moiety is released, and the axetil group remains covalently bound to the serine residue.

-

Enzyme Regeneration: A water molecule enters the active site and, activated by the histidine residue, hydrolyzes the axetil-enzyme ester bond, releasing acetaldehyde and acetic acid (from the axetil moiety) and regenerating the active enzyme.

This catalytic cycle is highly efficient, ensuring the rapid and complete conversion of cefuroxime axetil to its active form.

The Impact of Stereoisomerism on Hydrolysis and Absorption

Cefuroxime axetil is marketed as a 1:1 mixture of two diastereomers, designated as R and S, due to the chiral center in the axetil group.[10] These diastereomers exhibit different rates of absorption and hydrolysis, which can impact the overall bioavailability of cefuroxime.

A study utilizing the Caco-2 cell monolayer model, a well-established in vitro model of the human intestinal epithelium, demonstrated stereoselective absorption and hydrolysis.[10] The key findings were:

-

The appearance of cefuroxime in the basolateral chamber (representing the bloodstream) was greater for the R-diastereomer than the S-diastereomer.

-

Conversely, the accumulation of the unhydrolyzed prodrug within the cells was higher for the S-diastereomer.[10]

These findings suggest that the R-diastereomer is more readily absorbed and/or hydrolyzed to cefuroxime, while the S-diastereomer may be a poorer substrate for the intestinal esterases or transporters, potentially contributing to the incomplete bioavailability (30-50%) of the orally administered drug.[10]

Quantitative Analysis of Cefuroxime Axetil and Cefuroxime

Accurate and robust analytical methods are essential for studying the hydrolysis and pharmacokinetics of cefuroxime axetil. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique.

Detailed HPLC-UV Method for Simultaneous Quantification

This protocol is a synthesis of methodologies reported in the literature for the simultaneous determination of cefuroxime axetil and cefuroxime in biological matrices.[5][11][12][13][14]

Instrumentation:

-

HPLC system with a pump, autosampler, and UV/Vis detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase: A mixture of a phosphate buffer (e.g., 0.2 M monobasic ammonium phosphate) and an organic modifier (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 60:40 v/v). The exact ratio should be optimized for ideal separation.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Injection Volume: 10-20 µL.

-

Internal Standard: A structurally related compound not present in the sample, such as cefalexin or acetanilide, should be used for accurate quantification.[5][13]

Sample Preparation (from plasma):

-

To a 500 µL aliquot of plasma, add 50 µL of the internal standard solution.

-

Add a protein precipitating agent, such as acetonitrile (1000 µL) or methanol.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 12,000 rpm) for 15 minutes to pellet the precipitated proteins.[13]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a known volume of the mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.[5]

Method Validation: The analytical method must be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

Experimental Protocols for Studying Hydrolysis

In Vitro Hydrolysis in Intestinal Microsomes

This protocol allows for the investigation of the kinetics of cefuroxime axetil hydrolysis by intestinal enzymes.

Materials:

-

Rat or human intestinal microsomes.

-

Cefuroxime axetil stock solution (in a suitable solvent like DMSO, kept at a low concentration to avoid solvent effects).

-

Phosphate buffer (pH 7.4).

-

HPLC system for analysis.

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and intestinal microsomes.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding a small volume of the cefuroxime axetil stock solution to achieve the desired final concentration.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Process the samples as described in the sample preparation section (4.1) and analyze by HPLC.

-

The rate of disappearance of cefuroxime axetil and the appearance of cefuroxime are used to determine the kinetic parameters (e.g., half-life, Vmax, Km).

In Vivo Pharmacokinetic Study in a Rat Model

This protocol provides a framework for assessing the in vivo absorption and hydrolysis of cefuroxime axetil.[3][7][15][16]

Animals:

-

Male Wistar rats (or other appropriate strain).

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer a single oral dose of cefuroxime axetil suspension via oral gavage.

-

Collect blood samples (e.g., from the tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Process the blood samples to obtain plasma by centrifugation.

-

Analyze the plasma samples for cefuroxime and cefuroxime axetil concentrations using the validated HPLC method.

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and bioavailability are calculated using appropriate software.

Factors Influencing In Vivo Hydrolysis and Bioavailability

The successful bioactivation of cefuroxime axetil is influenced by several physiological and formulation factors.

-

Food Effect: The bioavailability of cefuroxime axetil is significantly enhanced when administered with food.[1][4] The bioavailability can increase from approximately 37% in a fasting state to around 52% when taken with a meal.[1] This is likely due to increased residence time in the gastrointestinal tract, allowing for more complete dissolution and absorption.

-

Formulation: The physical form of the drug and the excipients used in the formulation can impact the dissolution rate and, consequently, the extent of absorption and subsequent hydrolysis.[5]

-

Gastrointestinal pH: Cefuroxime axetil exhibits maximal stability in the pH range of 3.5 to 5.5.[17] The acidic environment of the stomach helps to preserve the prodrug before it reaches the more neutral pH of the small intestine where absorption and enzymatic hydrolysis predominantly occur.

-

Stereochemistry: As discussed, the differential handling of the R and S diastereomers by intestinal enzymes and transporters can affect the overall bioavailability.[10]

Regulatory Considerations for Prodrug Development

The development and approval of prodrugs like cefuroxime axetil are subject to rigorous regulatory scrutiny. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have specific guidance for bioavailability and bioequivalence studies.[18][19][20][21][22] For a prodrug, it is crucial to demonstrate:

-

The rate and extent to which the active moiety (cefuroxime) becomes available at the site of action.

-

The bioequivalence of a new formulation to a reference product, which involves comparing pharmacokinetic parameters like Cmax, AUC, and Tmax.

These studies are essential to ensure that a generic or modified formulation of cefuroxime axetil will perform therapeutically in the same way as the innovator product.

Conclusion

The hydrolysis of cefuroxime axetil to cefuroxime is a prime example of a well-executed prodrug strategy that transformed an injectable-only antibiotic into a viable oral therapeutic. A thorough understanding of the enzymatic processes, chemical mechanisms, and pharmacokinetic principles governing this bioactivation is paramount for researchers and developers in the pharmaceutical sciences. The experimental protocols and analytical methods detailed in this guide provide a robust framework for the continued study and development of ester prodrugs, ensuring the delivery of safe and effective medicines.

Visualizations

Diagram 1: Hydrolysis Pathway of Cefuroxime Axetil

Caption: Workflow for a preclinical pharmacokinetic study of cefuroxime axetil.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Cefuroxime Axetil? Retrieved from [Link]

-

Husain, A. (2024, January 11). Cefuroxime. StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Laizure, S. C., et al. (2014). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Expert Opinion on Drug Metabolism & Toxicology, 10(3), 343-361. Retrieved from [Link]

-

Wang, Z., et al. (2012). Carboxylesterases 1 and 2 Hydrolyze Phospho-Nonsteroidal Anti-Inflammatory Drugs: Relevance to Their Pharmacological Activity. Journal of Pharmacology and Experimental Therapeutics, 341(3), 647-655. Retrieved from [Link]

-

Caglayan, M. G., & Onal, A. (2018). Determination of Cefuroxime Axetil in Tablet by HPLC, UV and First-Order Derivative Spectroscopy Methods & Plasma by UV Spectroscopy Method. ResearchGate. Retrieved from [Link]

-

Choi, J. H., & Lee, D. C. (1998). The relationship of diastereomer hydrolysis kinetics to shelf-life predictions for cefuroxime axetil. Journal of Pharmaceutical Sciences, 87(9), 1126-1131. Retrieved from [Link]

-

Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterase inhibitors. Expert Opinion on Therapeutic Patents, 21(8), 1159-1171. Retrieved from [Link]

-

Shimizu, M., et al. (2014). Screening of Specific Inhibitors for Human Carboxylesterases or Arylacetamide Deacetylase. Drug Metabolism and Disposition, 42(6), 940-946. Retrieved from [Link]

-

Nokhodchi, A., et al. (2019). Preparation and evaluation of cefuroxime axetil gastro-retentive floating drug delivery system via hot melt extrusion technology. International Journal of Pharmaceutics, 567, 118439. Retrieved from [Link]

-

Muhammad, I., et al. (2014). Formulation design and evaluation of Cefuroxime axetil 125 mg immediate release tablets using different concentration of sodium lauryl sulphate as solubility enhancer. Brazilian Journal of Pharmaceutical Sciences, 50(4), 945-953. Retrieved from [Link]

-

Barrett, M. A., et al. (1997). Stereoselective absorption and hydrolysis of cefuroxime axetil diastereomers using the Caco-2 cell monolayer model. European Journal of Drug Metabolism and Pharmacokinetics, 22(4), 409-413. Retrieved from [Link]

-

Merino, M., et al. (2002). Nonlinear intestinal absorption kinetics of cefuroxime axetil in rats. ResearchGate. Retrieved from [Link]

-

Pulaganti, S., et al. (2023). Cefuroxime axetil structure and its conversion into cefuroxime. ResearchGate. Retrieved from [Link]

-

Ashley, C., et al. (2018). The Renal Drug Handbook. Taylor & Francis. Retrieved from [Link]

-